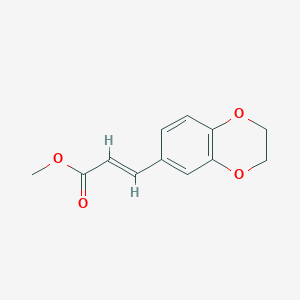

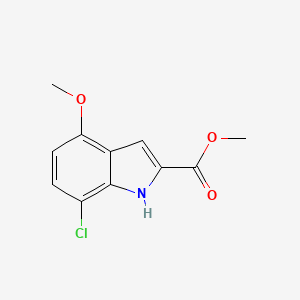

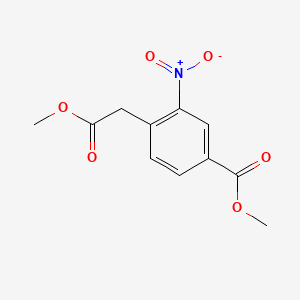

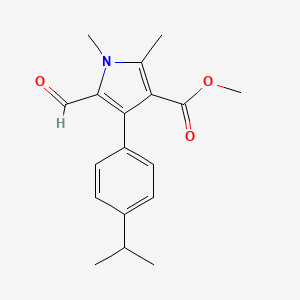

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

説明

Synthesis Analysis

The synthesis of related acrylates typically involves the reaction of acrylate with different substituents under controlled conditions. For instance, the synthesis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was achieved by reacting the corresponding benzoyl and pyrimidinylamino components . Similarly, the synthesis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate involved the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine . These methods suggest that the synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would likely involve a reaction between an appropriate benzodioxin derivative and methyl acrylate.

Molecular Structure Analysis

The molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . The crystal structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined by X-ray analysis, providing detailed information on bond lengths and angles . These studies indicate that the molecular structure of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would also be amenable to analysis by similar techniques to determine its conformation and structural parameters.

Chemical Reactions Analysis

Acrylates are known to undergo various chemical reactions, particularly polymerization. For example, the photopolymerization of mesogenic diacrylate monomers leads to highly oriented and crosslinked polymer networks . The free-radical polymerization of methyl acrylate has been studied under gamma-ray irradiation using dithioesters as control agents, demonstrating the influence of the substituent groups on the polymerization behavior . These findings suggest that methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate could also participate in similar polymerization reactions, with its unique substituents affecting the reaction kinetics and the properties of the resulting polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates can be influenced by their molecular structure and the nature of their substituents. The densities and volumetric properties of binary mixtures of methyl acrylate with various aromatic hydrocarbons have been measured, indicating specific interactions between the acrylate and aromatic molecules . The presence of a methyl substituent in mesogenic acrylates affects transition temperatures, thermodynamic parameters, and the degree of order in the polymeric state . These studies imply that the physical and chemical properties of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate would be similarly affected by its benzodioxin substituent, potentially altering its density, volumetric properties, and behavior in polymerized forms.

特性

IUPAC Name |

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHRXDGTUJEHT-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)